5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 5-position and a methoxy group at the 4-position.
Mechanism of Action
Target of Action
Similar compounds have been reported to have potent activities against the fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s suggested that the compound may form a hydrogen bond with a specific residue (g485) to improve its activity .
Biochemical Pathways
The compound may influence the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
Pyrrolopyridine derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Some pyrrolopyridine derivatives have been found to inhibit cell proliferation and induce apoptosis in certain cancer cell lines
Molecular Mechanism
It is known that pyrrolopyridine derivatives can form hydrogen bonds with certain biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with methoxyamine, followed by cyclization using a base such as sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in precursors can be reduced to amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolopyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways, particularly those involving kinases.
Medicine: Explored as a potential kinase inhibitor for the treatment of cancers and other diseases involving abnormal kinase activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom
Uniqueness
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and methoxy substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to kinase enzymes and improve its pharmacokinetic properties .
Properties
IUPAC Name |
5-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGULOGDLMSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=NC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649807 | |
Record name | 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-69-2 | |
Record name | 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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